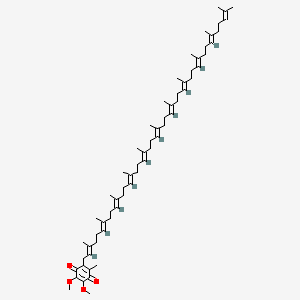
辅酶Q11
描述
Coenzyme Q11, also known as ubiquinone, is a lipid-soluble benzoquinone that plays an essential role in the respiratory chain of eukaryotes and many prokaryotes . It is composed of a benzoquinone head group conjugated to a polyprenyl chain . It is a powerful antioxidant, protecting the brain, heart, and muscles . It is involved in energy production and powers biochemical reactions .
Synthesis Analysis
The synthesis of Coenzyme Q11 involves three major steps: synthesis of the benzoquinone structure from 4-hydroxybenzoate, synthesis of the polyisoprenoid side chain from acetyl-coenzyme A (CoA) via the mevalonate pathway, and condensation of these two structures to form coenzyme Q11 . The benzoquinone ring structure is then subject to further modification via hydroxylation, methylation, and decarboxylation to form CoQ11 .
Molecular Structure Analysis
Coenzyme Q11 is composed of a quinone head and an isoprenoid chain of varying length in different organisms . The quinone head of CoQ11 is an aromatic 1,4-diquinone and can undergo reversible oxidation and reduction .
Chemical Reactions Analysis
Coenzyme Q11 serves as an electron carrier in aerobic respiration and has become an interesting target for biotechnological production due to its antioxidative effect and benefits in supplementation to patients with various diseases . It is involved in transferring electrons in the respiration chain to produce ATP .
Physical And Chemical Properties Analysis
Coenzyme Q11 is a yellow or orange solid with a melting point of 48–52°C . It is insoluble in water .
科学研究应用
辅酶Q11和线粒体呼吸链
辅酶Q(Q),包括this compound等形式,对线粒体呼吸链至关重要,促进电子传输。Coq7p是Coq(Coq1-Coq11)蛋白系列的一部分,在这一过程中发挥着重要作用。它在Q合成途径中催化羟基化,影响线粒体呼吸效率和各种Q形式(如Q6 (Busso et al., 2015))的含量。
生物合成和应用
辅酶Q10与this compound密切相关,对ATP生成至关重要,并起到抗氧化剂的作用。通过微生物生产它涉及到强效菌株的培育和代谢工程。这一生产过程对于理解this compound同样重要,因为它们具有类似的作用和结构 (Choi et al., 2005)。
与Q合成中其他蛋白质的相互作用
Coq11与其他Coq蛋白质相互作用,以实现高效的Q生物合成。它参与形成一个多亚基复合物,即“CoQ合成体”,这对于像酿酒酵母这样的生物体中Q的生产至关重要 (Bradley et al., 2020)。
抗氧化性质和健康益处
辅酶Q,包括this compound,表现出抗氧化性质,保护细胞免受脂质过氧化的伤害,并清除超氧化物。这对健康和疾病有着重要意义,因为其缺乏与一系列临床疾病相关(Hernández-Camacho等,2018)。
辅酶Q生物合成途径
辅酶Q的生物合成,包括this compound等形式,涉及几个尚未完全表征的步骤。Coq11在这一途径中的参与对于理解Q生物合成的整个过程至关重要 (Allan et al., 2015)。
治疗应用
辅酶Q10的治疗应用,间接地揭示了this compound在各种疾病中的潜在用途。这些疾病包括线粒体疾病、神经退行性疾病和心血管疾病,其中辅酶Q起到电子载体和抗氧化剂的作用 (Orsucci et al., 2011)。
作用机制
Target of Action
Coenzyme Q11, also known as Ubiquinone 11, is a key component of the mitochondrial electron transport chain . It primarily targets the mitochondria, where it plays a crucial role in energy production . It is recognized as an essential cofactor for the function of uncoupling proteins and a modulator of the transition pore .
Biochemical Pathways
Coenzyme Q11 is involved in the process of oxidative phosphorylation, a biochemical pathway that produces ATP . It serves as an electron carrier in this pathway, facilitating the transfer of electrons within the mitochondrial respiratory chain . This action affects the downstream production of ATP, which is essential for various cellular processes .
Pharmacokinetics
It is known that coenzyme q11 is lipid-soluble and synthesized endogenously Its lipid solubility suggests that it may distribute widely in the body, particularly in lipid-rich environments
Result of Action
The action of Coenzyme Q11 results in several molecular and cellular effects. It is a powerful antioxidant, inhibiting protein and DNA oxidation . Its most deeply studied effect is on lipid peroxidation, where it inhibits the peroxidation of cell membrane lipids and lipoprotein lipids present in the circulation . Additionally, recent data suggest that Coenzyme Q11 could have a direct effect on endothelial function .
Action Environment
The action of Coenzyme Q11 can be influenced by various environmental factors. For instance, changes in temperature and pH can affect the structure and function of enzymes, potentially impacting the efficacy of Coenzyme Q11 . Furthermore, the presence of other molecules, such as competitive or noncompetitive inhibitors, can also influence the action of Coenzyme Q11 . Understanding these environmental influences is crucial for optimizing the use of Coenzyme Q11 in various applications.
未来方向
With expanding knowledge about CoQ11 biosynthesis and exploration of new strategies for strain engineering, microbial CoQ11 production is expected to improve . It has been suggested that there is still room to improve CoQ11 production by fully deciphering mechanisms regulating the biosynthesis of CoQ11 in different hosts and fine-tuning those rate-limiting steps .
属性
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H98O4/c1-48(2)26-16-27-49(3)28-17-29-50(4)30-18-31-51(5)32-19-33-52(6)34-20-35-53(7)36-21-37-54(8)38-22-39-55(9)40-23-41-56(10)42-24-43-57(11)44-25-45-58(12)46-47-60-59(13)61(65)63(67-14)64(68-15)62(60)66/h26,28,30,32,34,36,38,40,42,44,46H,16-25,27,29,31,33,35,37,39,41,43,45,47H2,1-15H3/b49-28+,50-30+,51-32+,52-34+,53-36+,54-38+,55-40+,56-42+,57-44+,58-46+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJONNIQJBMOKV-BFWKMVRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H98O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24663-35-2 | |
| Record name | Coenzyme Q11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024663352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COENZYME Q11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I921T8Y1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ubiquinone 11 (Coenzyme Q11) and where is it found?
A: Ubiquinone 11 (CoQ11) is a naturally occurring coenzyme belonging to the ubiquinone family. It plays a crucial role in electron transport chains, specifically in the process of aerobic respiration. While CoQ10 is the most prevalent form in humans, CoQ11 has been identified in specific microorganisms. For instance, it is the major respiratory quinone found in Parvibaculum lavamentivorans DS-1, a bacterium known for its ability to degrade linear alkylbenzenesulfonate (LAS) surfactants. [] Additionally, a mutant strain of Pseudomonas bacteria, designated as M16, has demonstrated the ability to produce significant quantities of CoQ11. []
Q2: What is the structure of Ubiquinone 11 and how does it differ from other ubiquinones?
A2: Ubiquinone 11 (CoQ11) shares a core structure with other ubiquinones, consisting of a redox-active quinone head group attached to a polyisoprenoid side chain. The key difference lies in the length of this side chain. As its name suggests, CoQ11 possesses a chain of 11 isoprenoid units.
Q3: What are the potential applications of Coenzyme Q11?
A3: Due to its role in electron transport and energy production, CoQ11 holds potential research interest. Further investigation is needed to fully understand its specific functions and potential applications.
Q4: Are there any known analytical methods to detect and quantify Ubiquinone 11?
A: Ubiquinone 11 can be extracted and purified using techniques like chromatography. Its chemical structure can be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)
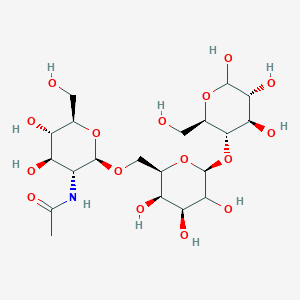
![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)
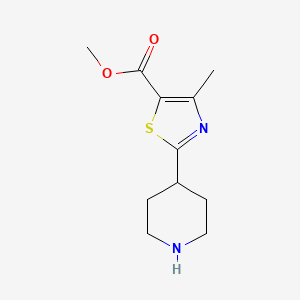
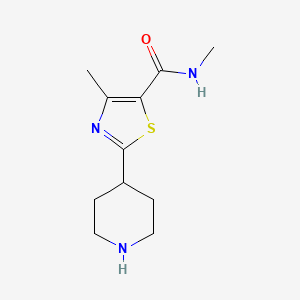
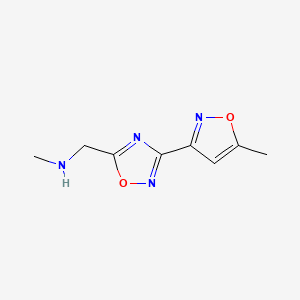
![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)
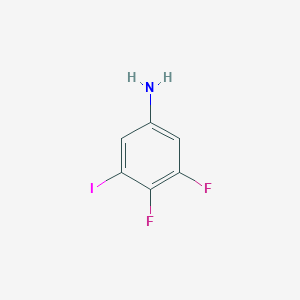
![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)
![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)
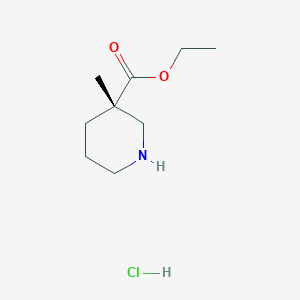
![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)
![2-(4-oxofuro[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1434494.png)